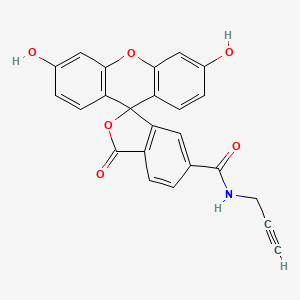

FAM alkyne, 6-isomer

説明

特性

IUPAC Name |

3',6'-dihydroxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-16-19(10-13)24(31-23(16)29)17-7-4-14(26)11-20(17)30-21-12-15(27)5-8-18(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTDWUOGUCSHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FAM Alkyne 6-Isomer: A Technical Guide to a Cornerstone of Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug development, the ability to precisely tag and visualize biomolecules is paramount. FAM alkyne, 6-isomer, stands out as a critical tool for this purpose. It is an alkyne-functionalized derivative of fluorescein (FAM), a widely used, bright green fluorescent dye.[1] The "6-isomer" designation refers to the specific attachment point on the fluorescein core, ensuring batch-to-batch consistency in spectral properties. This molecule's primary utility lies in its terminal alkyne group, which serves as a reactive handle for "click chemistry," one of the most significant bioorthogonal ligation reactions available to scientists.[2][3]

This guide provides a comprehensive overview of FAM alkyne 6-isomer, focusing on its application in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the fluorescent labeling of a wide array of biomolecules, including oligonucleotides, proteins, and glycans.

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The power of FAM alkyne 6-isomer is realized through its participation in the CuAAC click reaction. This reaction forms a highly stable, covalent triazole linkage between a terminal alkyne (on the FAM dye) and an azide group, which can be metabolically or chemically incorporated into a target biomolecule.[2][4]

The key advantages of using FAM alkyne 6-isomer in a CuAAC reaction include:

-

Bioorthogonality : The azide and alkyne groups are virtually absent in biological systems, meaning they react selectively with each other without interfering with native cellular processes.

-

High Efficiency : The reaction is known to be high-yielding and rapid, often approaching completion within an hour at room temperature under mild, aqueous conditions. The rate constants for CuAAC reactions are typically in the range of 10 to 10⁴ M⁻¹ s⁻¹.

-

Specificity : Unlike traditional labeling methods that target common functional groups like amines or sulfhydryls, the click reaction is highly specific, leading to lower background signals and unprecedented sensitivity.

-

Stability : The resulting triazole linkage is chemically robust and stable under physiological conditions.

This two-step labeling strategy—first, introducing an azide into a biological target, and second, "clicking" on the FAM alkyne reporter—enables precise and versatile fluorescent labeling for various downstream applications such as fluorescence microscopy, flow cytometry, and gel electrophoresis.

Data Presentation: Properties and Preparation

Quantitative data for FAM alkyne 6-isomer is crucial for experimental design. The tables below summarize its key spectral properties and provide a guide for stock solution preparation.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | ~490-492 nm | |

| Emission Maximum (λem) | ~513-517 nm | |

| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.93 | |

| Molecular Weight | ~413.38 g/mol |

Note: Exact spectral maxima may vary slightly depending on the solvent and local chemical environment.

Table 2: Stock Solution Preparation for this compound (MW = 413.38)

| Desired Stock Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |

| 1 mM | 2.419 mL | 12.095 mL | 24.191 mL |

| 5 mM | 483.8 µL | 2.419 mL | 4.838 mL |

| 10 mM | 241.9 µL | 1.210 mL | 2.419 mL |

Data adapted from AAT Bioquest reconstitution calculator. FAM alkyne is readily soluble in DMSO and DMF.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the chemical basis and experimental workflow for utilizing FAM alkyne 6-isomer.

Caption: Figure 1. The CuAAC Reaction Mechanism

Caption: Figure 2. General Experimental Workflow

Experimental Protocols

The following are generalized protocols for common applications of FAM alkyne 6-isomer. Note: These should serve as a starting point; optimization is recommended for specific experimental systems.

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol is adapted for proteins metabolically labeled with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA) and subsequently detected in a cell lysate.

Materials:

-

Cell lysate containing azide-modified proteins (1-5 mg/mL).

-

This compound (10 mM stock in DMSO).

-

Copper(II) Sulfate (CuSO₄) (20-100 mM stock in water).

-

THPTA ligand (100-200 mM stock in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects proteins.

-

Sodium Ascorbate (100-300 mM stock in water, prepare fresh ).

-

Phosphate-Buffered Saline (PBS).

-

1.5 mL microcentrifuge tubes.

Methodology:

-

In a 1.5 mL microcentrifuge tube, combine the following:

-

50 µL protein lysate (adjust volume based on protein concentration).

-

90 µL PBS buffer.

-

-

Prepare the catalyst premix: Incubate CuSO₄ and THPTA ligand at a 1:2 or 1:5 molar ratio for several minutes. For example, add 10 µL of 100 mM THPTA to 10 µL of 20 mM CuSO₄.

-

Add 20 µL of 2.5 mM FAM alkyne solution to the lysate/PBS mixture. Final concentration will be ~16 µM; this can be optimized.

-

Add the THPTA/CuSO₄ premix to the reaction tube. Vortex briefly to mix.

-

Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

The click-labeled proteins are now ready for downstream analysis, such as SDS-PAGE. The protein can be precipitated using a methanol/chloroform procedure to remove excess reagents before analysis.

Protocol 2: Labeling of Azide-Modified Oligonucleotides/DNA

This protocol describes the labeling of a DNA or oligonucleotide strand that has been synthesized to include an alkyne or azide modification. Here, we assume an azide-modified oligo and FAM alkyne.

Materials:

-

Azide-modified oligonucleotide in water or TE buffer.

-

This compound (10 mM stock in DMSO).

-

Copper(II) Sulfate (CuSO₄) (10-100 mM stock in water).

-

TBTA or THPTA ligand (stock solution in 55% DMSO or water). TBTA is another common ligand.

-

Sodium Ascorbate (5-100 mM stock in water, prepare fresh ).

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0).

Methodology:

-

Dissolve the azide-modified oligonucleotide in water in a microcentrifuge tube.

-

Add TEAA buffer to a final concentration of 0.1-0.2 M.

-

Add DMSO to ensure solubility (e.g., to a final concentration of 20-50%).

-

Add FAM alkyne stock solution. An excess of 4-50 equivalents relative to the oligo is recommended. Vortex to mix.

-

Add the required volume of sodium ascorbate solution and vortex briefly.

-

(Optional but recommended) Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Add the CuSO₄/ligand premix. Flush the tube with inert gas and cap it tightly.

-

Vortex the mixture thoroughly and let the reaction stand at room temperature for 1-16 hours, protected from light.

-

Purify the labeled oligonucleotide using methods such as ethanol precipitation, HPLC, or PAGE to remove unreacted dye and catalyst.

Protocol 3: Metabolic Labeling and Imaging of Cell-Surface Glycans

This protocol outlines the metabolic incorporation of an azide-modified sugar (e.g., Ac₄ManNAz, a precursor for sialic acid) into cell-surface glycans, followed by fluorescent labeling on fixed cells.

Materials:

-

Cells cultured on coverslips in a multi-well plate.

-

Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).

-

Fixative (e.g., 4% Paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular targets are desired.

-

Click-iT® reaction cocktail reagents (as in Protocol 1).

-

Mounting medium with DAPI (optional, for nuclear counterstain).

Methodology:

-

Metabolic Labeling : Culture cells in the presence of the azide-sugar precursor (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This allows the cell's metabolic machinery to process the sugar and incorporate it into nascent glycoproteins.

-

Fixation : Wash the cells on coverslips 2-3 times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing : Wash the fixed cells twice with PBS.

-

(Optional) Permeabilization : If labeling intracellular components, incubate cells with Permeabilization Buffer for 10-15 minutes.

-

Click Reaction : Prepare the Click-iT® reaction cocktail containing FAM alkyne, CuSO₄, a reducing agent, and a ligand in a buffer. Aspirate the PBS from the cells and add the reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Final Washes : Wash the cells three times with PBS.

-

(Optional) Counterstain : Incubate with DAPI for 5 minutes to stain nuclei. Wash with PBS.

-

Mounting and Imaging : Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets appropriate for FAM (FITC channel) and DAPI.

Conclusion

FAM alkyne 6-isomer is a robust and versatile fluorescent probe for molecular biology. Its utility, derived from the high efficiency and specificity of the copper-catalyzed click reaction, allows researchers to fluorescently label a vast range of biomolecules with high precision and minimal background. The protocols and data provided in this guide offer a solid foundation for scientists and developers to integrate this powerful tool into their workflows, enabling advanced applications in cellular imaging, proteomics, genomics, and drug discovery.

References

6-FAM Alkyne: A Technical Guide to the Core Principles of Fluorescence and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the 6-FAM (6-carboxyfluorescein) alkyne, a widely utilized fluorescent probe in biological research. We will delve into the fundamental principles governing its fluorescence and provide detailed methodologies for its application in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

The Fluorescent Core: Understanding the Fluorescence of 6-FAM

6-FAM is a single isomer derivative of fluorescein, a member of the xanthene dye family.[1][2] Its utility as a fluorescent marker stems from its ability to absorb light at one wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence.[3] This process can be understood through the principles of molecular photophysics, often visualized using a Jablonski diagram.

Upon absorption of a photon of appropriate energy (around 495 nm for 6-FAM), an electron in the fluorophore's ground electronic state (S₀) is promoted to an excited singlet state (S₁ or S₂).[4][5] This excitation is a rapid process, occurring on the femtosecond timescale. The molecule then undergoes non-radiative relaxation, quickly losing some vibrational energy and transitioning to the lowest vibrational level of the first excited singlet state (S₁).

From this relaxed excited state, the molecule can return to the ground state (S₀) through the emission of a photon. This emitted photon has lower energy (and thus a longer wavelength, around 520 nm for 6-FAM) than the absorbed photon, accounting for the characteristic Stokes shift. The entire fluorescence process, from excitation to emission, occurs within nanoseconds.

It is important to note that the fluorescence of 6-FAM is pH-dependent. The fluorescence intensity is significantly reduced in acidic conditions (below pH 7) due to the protonation of the xanthene core, which leads to a non-fluorescent lactone form. Therefore, experiments utilizing 6-FAM are typically conducted in buffers with a pH range of 7.5 to 8.5 to ensure optimal fluorescence.

The structure of the 6-isomer refers to the attachment point of the carboxy-alkyne functional group on the pendant phenyl ring. While the core fluorescent properties are dictated by the fluorescein structure, the specific isomer can influence factors like solubility and reactivity in conjugation reactions.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of 6-FAM alkyne, providing a convenient reference for experimental design and data analysis.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 495 nm | |

| Emission Maximum (λem) | 520 nm | |

| Molar Extinction Coefficient | ~75,000 - 83,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 | |

| Molecular Weight | 537.5 g/mol (for 5'-modification) |

Application in Bioconjugation: Click Chemistry

6-FAM alkyne is primarily used as a fluorescent reporter in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" approach allows for the highly specific and efficient covalent labeling of biomolecules that have been functionalized with an azide group. The reaction results in the formation of a stable triazole linkage.

The bio-orthogonality of the azide and alkyne groups ensures that the reaction proceeds with high selectivity in complex biological mixtures, without cross-reactivity with native functional groups found in proteins or nucleic acids.

Experimental Protocols

The following are detailed protocols for the labeling of oligonucleotides and proteins with 6-FAM alkyne using CuAAC.

Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for the labeling of oligonucleotides containing a terminal alkyne modification.

Materials:

-

Alkyne-modified oligonucleotide

-

6-FAM alkyne

-

DMSO (Dimethyl sulfoxide)

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

5 mM Ascorbic acid in nuclease-free water (prepare fresh)

-

10 mM Copper(II) sulfate (CuSO₄) in nuclease-free water

-

10 mM TBTA (Tris(benzyltriazolylmethyl)amine) in DMSO/t-butanol (4:1)

-

Nuclease-free water

-

3 M Sodium acetate, pH 5.2

-

Cold absolute ethanol

-

Microcentrifuge tubes

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

-

10 µL of 100 µM alkyne-modified oligonucleotide (1 nmol)

-

10 µL of 2M TEAA buffer, pH 7.0

-

50 µL of DMSO

-

1.5 µL of 10 mM 6-FAM alkyne in DMSO (15 nmol, 15 equivalents)

-

-

Vortex the mixture thoroughly.

-

Catalyst Preparation: In a separate tube, prepare the Cu(I)-TBTA complex by mixing 1 µL of 10 mM CuSO₄ with 1 µL of 10 mM TBTA. Let it stand for 2 minutes at room temperature.

-

Initiate the Reaction:

-

Add 10 µL of freshly prepared 5 mM ascorbic acid to the reaction mixture from step 3. Vortex briefly.

-

Add the 2 µL of the pre-formed Cu(I)-TBTA complex to the reaction mixture.

-

-

Incubation: Vortex the reaction mixture thoroughly and incubate at room temperature for 1-4 hours, protected from light.

-

Purification:

-

Add 10 µL of 3 M Sodium acetate, pH 5.2 to the reaction mixture.

-

Add 300 µL of cold absolute ethanol.

-

Incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.

-

Centrifuge at 14,000 x g for 30 minutes at 4°C.

-

Carefully remove the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 15 minutes.

-

Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

-

-

Quantification: Determine the concentration and labeling efficiency of the 6-FAM labeled oligonucleotide using UV-Vis spectrophotometry.

Labeling of Azide-Modified Proteins

This protocol is designed for the labeling of proteins that have been metabolically or chemically modified to contain azide groups.

Materials:

-

Azide-modified protein in a sodium azide-free buffer (e.g., PBS)

-

6-FAM alkyne

-

DMSO

-

Protein Labeling Buffer (1.5x): 150 mM Tris-HCl pH 7.5, 150 mM NaCl

-

50 mM Ascorbic acid in water (prepare fresh)

-

20 mM Copper(II) sulfate (CuSO₄) in water

-

50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water

-

Spin desalting columns

Procedure:

-

Protein Preparation: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in a sodium azide-free buffer.

-

Reaction Setup: For a 100 µL final reaction volume:

-

To a microcentrifuge tube, add a volume of the protein solution corresponding to 1-10 nmol of protein.

-

Add protein labeling buffer to a final concentration of 1x.

-

Add a 10-fold molar excess of 6-FAM alkyne from a 10 mM stock solution in DMSO. The final DMSO concentration should not exceed 10%.

-

-

Vortex the mixture gently.

-

Catalyst Preparation: In a separate tube, prepare the Cu(I)-THPTA complex by mixing 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.

-

Initiate the Reaction:

-

Add 5 µL of freshly prepared 50 mM ascorbic acid to the protein-alkyne mixture from step 2. Mix gently.

-

Immediately add the 7.5 µL of the Cu(I)-THPTA complex to the reaction mixture.

-

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light. Gentle rocking or rotation may improve labeling efficiency.

-

Purification: Remove the excess dye and catalyst using a spin desalting column equilibrated with the desired storage buffer for the protein. Follow the manufacturer's instructions for the desalting column.

-

Characterization: Confirm the labeling and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Conclusion

6-FAM alkyne stands as a robust and versatile tool for the fluorescent labeling of biomolecules. Its bright, pH-sensitive fluorescence, coupled with the high efficiency and specificity of click chemistry, makes it an invaluable reagent for a wide range of applications in molecular biology, cell biology, and drug discovery. The protocols provided herein offer a solid foundation for the successful implementation of 6-FAM alkyne in your research endeavors. Careful optimization of reaction conditions may be necessary depending on the specific biomolecule and experimental context.

References

- 1. metabion.com [metabion.com]

- 2. Fluorescein - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]

- 4. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 5. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Diagram - Interactive Tutorial [micro.magnet.fsu.edu]

6-Carboxyfluorescein (6-FAM) Alkyne: A Comprehensive Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the excitation and emission spectra of 6-FAM alkyne. This document provides a detailed overview of its spectroscopic properties, experimental protocols for their determination, and its application in bio-conjugation techniques.

Spectroscopic and Photophysical Properties

6-FAM alkyne is a derivative of fluorescein, a widely used bright green fluorescent dye. The alkyne functional group enables its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The spectroscopic properties of 6-FAM alkyne are summarized in the table below. It is important to note that these values can be influenced by the solvent, pH, and conjugation to a biomolecule.

| Parameter | Value | Source(s) |

| Excitation Maximum (λex) | 490 - 495 nm | [1][2][3][4][5] |

| Emission Maximum (λem) | 513 - 522 nm | |

| Molar Extinction Coefficient (ε) | 74,000 - 83,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.93 | |

| Molecular Weight | ~413.38 g/mol | |

| Solubility | Good in aqueous buffers (pH > 8), DMSO, and DMF |

Experimental Protocols

This section details the methodologies for the determination of the key spectroscopic properties of 6-FAM alkyne and a common application workflow.

Determination of Excitation and Emission Spectra

The excitation and emission spectra of 6-FAM alkyne are determined using a spectrofluorometer.

Materials:

-

6-FAM alkyne

-

Spectroscopic grade solvent (e.g., DMSO, PBS pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of 6-FAM alkyne in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the known absorption maximum of 6-FAM alkyne (approximately 492 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the determined emission maximum (e.g., 517 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength and is determined using a spectrophotometer based on the Beer-Lambert law (A = εcl).

Materials:

-

6-FAM alkyne

-

Spectroscopic grade solvent

-

Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of 6-FAM alkyne and dissolve it in a known volume of solvent to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Absorbance Measurement:

-

Measure the absorbance of each dilution at the absorption maximum (λmax), which is typically the same as the excitation maximum.

-

Use the same solvent as a blank reference.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting line will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common approach for its determination.

Materials:

-

6-FAM alkyne solution

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the 6-FAM alkyne (sample) and the fluorescent standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where:

-

Φ is the quantum yield

-

Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

-

Application: Click Chemistry for Oligonucleotide Labeling

6-FAM alkyne is frequently used to label azide-modified oligonucleotides. The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Azide-modified oligonucleotide

-

6-FAM alkyne

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper(I)-stabilizing ligand (e.g., TBTA)

-

Reaction buffer (e.g., phosphate buffer, pH 7)

-

DMSO

-

Purification system (e.g., HPLC, gel electrophoresis)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified oligonucleotide in the reaction buffer.

-

Prepare a stock solution of 6-FAM alkyne in DMSO.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified oligonucleotide, 6-FAM alkyne, the copper ligand, and CuSO₄.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature, protected from light, for 1-4 hours.

-

Purification: Purify the 6-FAM-labeled oligonucleotide from unreacted dye and catalyst using a suitable method such as HPLC or gel electrophoresis.

-

Analysis: Confirm the successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for 6-FAM).

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for determining excitation and emission spectra.

Caption: Workflow for determining the molar extinction coefficient.

Caption: Workflow for oligonucleotide labeling using click chemistry.

References

Unlocking Cellular Secrets: A Technical Guide to 6-FAM Alkyne for Click Chemistry

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 6-FAM Alkyne, 6-Isomer, in Click Chemistry.

This in-depth guide explores the utility of 6-carboxyfluorescein (6-FAM) alkyne, a powerful tool in bioorthogonal chemistry. Fluorescein, a bright and widely compatible fluorophore, is derivatized with an alkyne group, enabling its covalent attachment to azide-modified biomolecules through a highly specific and efficient click reaction.[1][2][3] This guide provides a detailed overview of its properties, experimental protocols for its use in various applications, and visual workflows to aid in experimental design.

Core Concepts: The Power of Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation in complex biological systems.[4][5] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. This bioorthogonal reaction, meaning it does not interfere with native biological processes, allows for the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an azide group.

Physicochemical and Spectroscopic Properties of 6-FAM Alkyne (6-Isomer)

The 6-isomer of FAM alkyne is a purified, single isomer that offers consistent performance in labeling experiments. Its key characteristics are summarized in the table below, providing essential data for experimental planning and data analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₅NO₆ | |

| Molecular Weight | 413.38 g/mol | |

| Purity | ≥95% | |

| Appearance | Yellow solid | |

| Solubility | Good in DMSO, DMF, and aqueous buffers (pH > 8) | |

| Excitation Maximum (λex) | 490 nm | |

| Emission Maximum (λem) | 513 nm | |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.93 | |

| Storage Conditions | -20°C in the dark |

Experimental Protocols

This section provides detailed methodologies for common applications of 6-FAM alkyne in click chemistry.

Oligonucleotide and DNA Labeling

This protocol outlines the steps for labeling alkyne-modified oligonucleotides or DNA with an azide-containing molecule, followed by conjugation with 6-FAM alkyne.

Materials:

-

Alkyne-modified oligonucleotide/DNA

-

6-FAM Alkyne (6-isomer)

-

Azide-containing molecule of interest

-

2 M Triethylammonium acetate (TEAA) buffer, pH 7.0

-

Dimethyl sulfoxide (DMSO)

-

5 mM Ascorbic Acid (freshly prepared)

-

10 mM Copper(II)-TBTA stock solution in 55% DMSO

-

Inert gas (e.g., Argon or Nitrogen)

-

Precipitation solution (e.g., 3% lithium perchlorate in acetone for oligonucleotides; 0.3 M sodium acetate and ethanol for DNA)

-

Nuclease-free water

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water. Add 2 M TEAA buffer to a final concentration of 0.2 M and mix. Add DMSO to 50% of the final reaction volume and vortex.

-

Azide Addition: Add the azide-containing molecule (typically a 1.5-fold molar excess over the oligonucleotide) from a stock solution in DMSO and vortex.

-

Reduction of Copper(II): Add 5 mM ascorbic acid solution and vortex briefly.

-

Degassing: Bubble inert gas through the solution for 30 seconds to remove oxygen, which can interfere with the reaction.

-

Catalyst Addition: Add the 10 mM Copper(II)-TBTA stock solution. Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

-

Incubation: Incubate the reaction at room temperature overnight.

-

Precipitation:

-

For oligonucleotides: Add a 4-fold excess volume of 3% lithium perchlorate in acetone.

-

For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.

-

Incubate at -20°C for at least 20 minutes.

-

-

Purification: Centrifuge to pellet the labeled oligonucleotide/DNA. Wash the pellet with acetone and air dry. The purified conjugate can be further analyzed by HPLC or PAGE.

Protein and Cell Lysate Labeling

This protocol describes the labeling of azide-modified proteins in solution or within a cell lysate.

Materials:

-

Azide-modified protein or cell lysate

-

6-FAM Alkyne (6-isomer)

-

Protein Labeling Buffer (containing THPTA ligand)

-

100 mM Copper(II) Sulfate (CuSO₄) in water

-

100 mM Sodium Ascorbate in water (freshly prepared)

-

Phosphate-Buffered Saline (PBS)

-

DMSO

Procedure:

-

Sample Preparation: Prepare the azide-modified protein sample or cell lysate in an appropriate buffer.

-

Reaction Cocktail Preparation: In a microfuge tube, combine the following:

-

50 µL of protein lysate (1-5 mg/mL) or purified protein solution

-

90 µL of PBS buffer

-

20 µL of 2.5 mM 6-FAM alkyne in DMSO

-

-

Ligand Addition: Add 10 µL of 100 mM THPTA solution and mix.

-

Copper Addition: Add 10 µL of 20 mM CuSO₄ solution and mix.

-

Initiation of Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction and mix.

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Downstream Analysis: The labeled proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships in the application of 6-FAM alkyne for click chemistry.

Caption: General workflow for bioorthogonal labeling using 6-FAM alkyne.

Caption: Experimental workflow for oligonucleotide labeling via click chemistry.

Caption: Signaling pathway analysis using 6-FAM alkyne labeling.

Conclusion

6-FAM alkyne, 6-isomer, is a versatile and robust tool for the fluorescent labeling of biomolecules in a wide range of applications, from fundamental research to drug development. Its bright fluorescence, coupled with the high specificity and efficiency of click chemistry, enables researchers to visualize and quantify biological processes with high precision. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists seeking to harness the power of bioorthogonal chemistry in their research.

References

- 1. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. FastClick™ 6-FAM Alkyne | AAT Bioquest [aatbio.com]

- 4. interchim.fr [interchim.fr]

- 5. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Bio-orthogonality of Alkyne-Azide Reactions

This guide provides a comprehensive technical overview of alkyne-azide bio-orthogonal reactions, a cornerstone of chemical biology and drug development. It details the core principles, compares the dominant methodologies, presents quantitative data, and offers detailed experimental protocols for practical application.

The Principle of Bio-orthogonality

Bio-orthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, the concept requires that the reactive partners are highly selective for each other, kinetically fast under physiological conditions (aqueous environment, neutral pH, body temperature), and that both the reactants and products are non-toxic and biologically inert.[1][3] The azide and alkyne functional groups are prime examples of a bio-orthogonal pair, as they are virtually absent in most biological systems and do not react with the vast array of functional groups present in biomolecules.[3]

The typical application of bio-orthogonal chemistry involves a two-step process. First, a biomolecule of interest is tagged with a chemical reporter (e.g., an azide). Second, a probe molecule carrying the complementary reactive group (e.g., an alkyne) is introduced, leading to a specific and stable covalent bond.

Key Alkyne-Azide Cycloaddition Reactions

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the most prominent reaction in bio-orthogonal chemistry. While the thermal, uncatalyzed Huisgen cycloaddition requires high temperatures, two major catalytic and non-catalytic versions have been adapted for biological applications: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often called the "click reaction," CuAAC is a highly efficient and versatile reaction that uses a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. This reaction is extremely reliable, proceeds with fast kinetics in aqueous environments over a wide pH range (4-12), and selectively yields the 1,4-disubstituted triazole isomer.

The primary challenge of CuAAC in living systems is the cytotoxicity associated with the copper catalyst. Copper ions can damage proteins and induce the formation of reactive oxygen species (ROS), leading to cellular stress and death. To overcome this, significant research has focused on developing copper-chelating ligands. These ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilize the Cu(I) oxidation state, accelerate the reaction, and reduce cellular toxicity by minimizing ROS generation. The L-histidine amino acid has also been shown to be an effective and less toxic ligand for intracellular CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To completely circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require any metal catalyst. Instead, the driving force is the high ring strain of a cyclooctyne, which significantly lowers the activation energy of the cycloaddition with an azide. This intrinsic reactivity allows SPAAC to proceed rapidly at physiological temperatures, making it highly suitable for applications in living cells and whole organisms.

The development of SPAAC has been characterized by the engineering of various cyclooctyne reagents to optimize the balance between reactivity and stability. Early cyclooctynes like OCT were stable but had slow kinetics. The addition of electron-withdrawing fluorine groups (e.g., DIFO) or fusion to aromatic rings (e.g., DIBO, DBCO) dramatically increased reaction rates, making SPAAC a powerful and widely used bio-orthogonal tool.

Quantitative Comparison of Alkyne-Azide Reactions

The choice between CuAAC and SPAAC depends on the specific experimental context, with reaction kinetics and potential cytotoxicity being critical factors.

| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| CuAAC | Terminal Alkyne + Azide | ~1 - 100 | Fast kinetics, small alkyne tag imposes minimal perturbation. | Requires copper catalyst which can be cytotoxic; ligands needed to mitigate toxicity. |

| Staudinger Ligation | Phosphine + Azide | ~0.002 | First bio-orthogonal reaction, catalyst-free. | Very slow kinetics, phosphine reagents can be air-sensitive. |

| SPAAC | Cyclooctyne (DIFO) + Azide | ~0.1 | Catalyst-free, highly biocompatible. | Bulky cyclooctyne tag, slower than optimized CuAAC. |

| SPAAC | Cyclooctyne (DBCO) + Azide | ~1 | Excellent kinetics for a catalyst-free reaction, good stability. | Bulky tag can potentially perturb biomolecule function. |

| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | ~10³ - 10⁶ | Exceptionally fast kinetics, catalyst-free. | TCO can be unstable; not an alkyne-azide reaction but a common bio-orthogonal alternative. |

Decision Framework: Choosing Between CuAAC and SPAAC

Selecting the appropriate reaction is crucial for experimental success. This decision tree outlines key considerations for researchers.

Detailed Experimental Protocols

The following are representative protocols for common bio-orthogonal labeling experiments. Researchers should optimize concentrations and incubation times for their specific cell lines and probes.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido Sugar

This protocol describes the incorporation of an azide group into the sialic acid residues of cell-surface glycoproteins via the cell's metabolic machinery.

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Ac₄ManNAz Stock: Prepare a 50 mM stock solution of Ac₄ManNAz in sterile DMSO.

-

Seed Cells: Culture cells to an appropriate density using standard techniques.

-

Metabolic Labeling: Add the Ac₄ManNAz stock solution directly to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂). During this time, Ac₄ManNAz is metabolized and incorporated as N-azidoacetylsialic acid (SiaNAz) into cell-surface glycans.

-

Harvesting:

-

Adherent cells: Wash twice with PBS, then detach using a cell scraper. Pellet by centrifugation.

-

Suspension cells: Gently pellet by centrifugation.

-

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar.

-

Proceed to Ligation: The azide-labeled cells are now ready for bio-orthogonal ligation with an alkyne-bearing probe (see Protocols 2 and 3).

Protocol 2: Labeling of Azide-Modified Biomolecules in Fixed Cells via CuAAC

This protocol details the labeling of azide-modified biomolecules (from Protocol 1) in fixed and permeabilized cells using a fluorescent alkyne probe.

Materials:

-

Azide-labeled cells on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS (Fixative)

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)

-

Click Reaction Cocktail (prepare fresh):

-

Copper(II) sulfate (CuSO₄) (from a 50 mM stock in H₂O)

-

Sodium ascorbate (from a 500 mM stock in H₂O, prepare fresh)

-

THPTA ligand (from a 50 mM stock in H₂O)

-

-

Bovine serum albumin (BSA) for blocking

Procedure:

-

Cell Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the coverslips three times with PBS.

-

Permeabilization (for intracellular targets): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the coverslips three times with PBS.

-

Prepare Click Cocktail: In a microfuge tube, combine the reagents in the following order to a final volume for your experiment (e.g., 500 µL). Final concentrations should be:

-

1-5 µM Alkyne-fluorophore probe

-

100 µM CuSO₄

-

500 µM THPTA

-

5 mM Sodium Ascorbate

-

Note: Always add the sodium ascorbate last to initiate the reduction of Cu(II) to the catalytic Cu(I) species.

-

-

Ligation Reaction: Add the freshly prepared click cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the coverslips three times with PBS containing 1% BSA to remove unreacted probe and catalyst components.

-

Imaging: Mount the coverslips and visualize the labeled cells using fluorescence microscopy.

Protocol 3: Live-Cell Surface Labeling via SPAAC

This protocol describes the labeling of azide-modified cell-surface glycans (from Protocol 1) on living cells using a strained cyclooctyne probe.

Materials:

-

Live azide-labeled cells

-

Complete cell culture medium or PBS with 1% BSA (Wash buffer)

-

Strained cyclooctyne probe (e.g., DBCO-fluorophore)

Procedure:

-

Cell Preparation: After metabolic labeling and harvesting (Protocol 1), resuspend the live cell pellet in 100-500 µL of wash buffer.

-

SPAAC Reaction: Add the DBCO-fluorophore probe to the cell suspension to a final concentration of 10-50 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C (or room temperature), protected from light. Gentle agitation can improve labeling efficiency.

-

Washing: Pellet the cells by gentle centrifugation and wash three times with wash buffer to remove the unbound probe.

-

Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or live-cell fluorescence microscopy.

Conclusion and Future Outlook

The development of CuAAC and SPAAC has revolutionized the study of biomolecules in their native environments. CuAAC offers rapid kinetics and a small chemical tag, with toxicity concerns largely managed through the use of advanced ligand systems. SPAAC provides a completely catalyst-free alternative, ideal for sensitive in vivo applications, and is continually being improved with the design of faster and more stable cyclooctynes.

The applications of these reactions in drug development are vast, including target identification, in situ drug synthesis, and the development of antibody-drug conjugates. As the toolkit of bio-orthogonal reactions expands, researchers will gain the ability to perform multiple, mutually orthogonal labeling experiments simultaneously, offering unprecedented insights into the complex and dynamic molecular interactions that govern life.

References

An In-Depth Technical Guide to Fluorescein-Based Alkyne Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein, a xanthene dye first synthesized in 1871, and its derivatives have become indispensable tools in the life sciences due to their bright green fluorescence, high quantum yield, and excellent water solubility. The introduction of an alkyne functional group to the fluorescein core has further expanded its utility, enabling its use in bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the key features, experimental protocols, and applications of fluorescein-based alkyne dyes, with a focus on 5- and 6-carboxyfluorescein (FAM) alkyne isomers.

Core Features of Fluorescein-Based Alkyne Dyes

Fluorescein-based alkyne dyes are characterized by their exceptional photophysical properties, making them ideal fluorescent probes for a wide range of biological applications. Their core structure, a xanthene backbone, imparts high molar extinction coefficients and fluorescence quantum yields. The alkyne handle allows for covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Key features include:

-

High Fluorescence Quantum Yield: Fluorescein and its derivatives are known for their efficiency in converting absorbed light into emitted fluorescence, resulting in bright signals.

-

Photostability: While susceptible to photobleaching under intense illumination, fluorescein offers sufficient stability for many imaging applications.

-

Excellent Water Solubility: The presence of carboxyl and hydroxyl groups confers good solubility in aqueous buffers, which is crucial for biological experiments.

-

Bioorthogonality: The alkyne group is largely absent in biological systems, ensuring that the labeling reaction is highly specific to the intended azide-tagged target.

-

Compatibility with Standard Instrumentation: The excitation and emission spectra of fluorescein are well-matched with common fluorescence microscopes, flow cytometers, and plate readers equipped with a 488 nm laser line.

Quantitative Data Summary

The photophysical properties of the two most common isomers of FAM-alkyne are summarized in the table below for easy comparison.

| Property | 5-FAM Alkyne | 6-FAM Alkyne |

| Maximum Absorption (λmax) | 490 nm | 490 nm |

| Maximum Emission (λem) | 513 nm | 513 nm |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | 80,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.93 | 0.93 |

| Molecular Formula | C₂₄H₁₅NO₆ | C₂₄H₁₅NO₆ |

| Molecular Weight | 413.4 g/mol | 413.4 g/mol |

| Solubility | Good in DMSO, DMF, and aqueous buffers (pH > 8) | Good in DMSO, DMF, and aqueous buffers (pH > 8) |

Synthesis of Fluorescein-Based Alkyne Dyes

The synthesis of fluorescein-based alkyne dyes typically starts from carboxyfluorescein. The general approach involves the condensation of resorcinol with 4-carboxyphthalic anhydride in the presence of an acid catalyst like methanesulfonic acid, which yields a mixture of 5- and 6-carboxyfluorescein isomers. These isomers can then be separated. The alkyne functionality is introduced by reacting the carboxylic acid group of the purified carboxyfluorescein isomer with an alkyne-containing amine, such as propargylamine, in the presence of a coupling agent.

Experimental Protocols

The primary application of fluorescein-based alkyne dyes is the fluorescent labeling of azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below are detailed protocols for labeling proteins and for visualizing metabolically labeled glycoproteins in cells.

Protocol 1: Fluorescent Labeling of Azide-Modified Proteins

This protocol outlines the general steps for labeling a protein containing an azide group with a fluorescein-alkyne dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorescein-alkyne dye (5-FAM alkyne or 6-FAM alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

Protein purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the fluorescein-alkyne dye in DMSO to a concentration of 10 mM.

-

Prepare a 50 mM solution of CuSO₄ in water.

-

Prepare a 50 mM solution of THPTA in water.

-

Freshly prepare a 100 mM solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) with a 2-10 fold molar excess of the fluorescein-alkyne dye.

-

Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.

-

Add the CuSO₄ solution to a final concentration of 200 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm and the absorbance of the fluorescein dye at ~490 nm.

-

Protocol 2: Visualization of Metabolically Labeled Glycoproteins

This protocol describes the visualization of glycoproteins that have been metabolically labeled with an azide-containing sugar precursor.[1]

Materials:

-

Cells cultured on glass coverslips

-

Azide-modified sugar precursor (e.g., peracetylated N-azidoacetylgalactosamine - Ac₄GalNAz)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (or individual components: CuSO₄, a fluorescent alkyne, and a reducing agent in a reaction buffer)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Incubate the cells with the azide-modified sugar precursor in the cell culture medium for 24-48 hours to allow for metabolic incorporation into glycoproteins.[1]

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Click Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescein-alkyne dye.

-

Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter set for fluorescein.

-

Applications and Visualizations

Fluorescein-based alkyne dyes are powerful tools for a variety of applications in cell biology, biochemistry, and drug development. A prominent application is the visualization of post-translationally modified proteins, such as glycoproteins.

Metabolic Labeling and Visualization of Glycoproteins

The following diagram illustrates the workflow for the metabolic labeling and subsequent visualization of glycoproteins using a fluorescein-based alkyne dye.

Caption: Workflow for metabolic labeling and visualization of glycoproteins.

Signaling Pathway Visualization: Glycoprotein Trafficking

Fluorescein-alkyne dyes can be used to track the trafficking of newly synthesized glycoproteins through the secretory pathway. By pulse-labeling cells with an azide-modified sugar and then reacting with a fluorescein-alkyne dye at different time points, the movement of the glycoprotein population from the endoplasmic reticulum (ER) to the Golgi apparatus and finally to the plasma membrane can be visualized.

Caption: Visualizing glycoprotein trafficking using a pulse-chase approach.

Conclusion

Fluorescein-based alkyne dyes represent a powerful class of fluorescent probes that combine the excellent photophysical properties of fluorescein with the versatility of click chemistry. Their utility in specifically labeling and visualizing a wide array of biomolecules makes them invaluable tools for researchers in cell biology, biochemistry, and drug discovery. The detailed protocols and application examples provided in this guide serve as a starting point for the successful implementation of these dyes in a variety of experimental contexts.

References

A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Researchers and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, transforming the landscape of drug discovery, bioconjugation, and materials science.[1] First disclosed independently by the groups of Meldal and Sharpless, this reaction's reliability, high efficiency, and biocompatibility have made it an indispensable tool for covalently linking molecular building blocks.[2][3] This technical guide provides an in-depth exploration of the CuAAC reaction, including its mechanism, quantitative data, detailed experimental protocols, and applications in studying biological systems.

The Core Mechanism: A Tale of Two Coppers

The CuAAC reaction is a highly accelerated version of the Huisgen 1,3-dipolar cycloaddition, boasting a rate increase of up to 10⁸ compared to the uncatalyzed thermal process.[1] This remarkable acceleration is achieved through a catalytic cycle involving a copper(I) species. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[4]

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. In the presence of a suitable copper(I) source, a terminal alkyne is deprotonated to form this key intermediate. While various mechanistic details are still under investigation, a widely accepted pathway involves the coordination of the azide to a dicopper acetylide species. This is followed by a stepwise cycloaddition, leading to the formation of a six-membered copper-containing intermediate that then rearranges to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper catalyst for the next cycle.

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the azide and alkyne substrates. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Influence of Catalyst and Ligand on CuAAC Reaction Yields

| Catalyst (mol%) | Ligand (mol%) | Alkyne | Azide | Solvent | Time (h) | Yield (%) | Reference |

| CuSO₄ (1) | THPTA (5) | Phenylacetylene | Benzyl Azide | t-BuOH/H₂O (1:1) | 1 | >95 | |

| CuI (1) | None | 1-Octyne | Benzyl Azide | THF | 8 | 91 | |

| Cu(OAc)₂ (5) | TBTA (5) | Propargyl Alcohol | Ethyl 2-azidoacetate | CH₂Cl₂ | 4 | 98 | |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | None | Phenylacetylene | Benzyl Azide | Neat | 0.08 | 100 | |

| CuBr (0.5) | NEt₃ (0.5) | Phenylacetylene | Benzyl Azide | Neat | 1 | 25 |

Table 2: Comparison of Reaction Conditions for Bioconjugation

| Biomolecule (Concentration) | Probe (Concentration) | Catalyst System | Ligand | Time | Yield | Reference |

| Alkyne-modified Protein (25 µM) | Azide-fluorophore (50 µM) | CuSO₄ (100 µM) | THPTA (500 µM) | 1-2 h | Near-quantitative | |

| Azide-modified Antibody | Alkyne-drug (4-10 eq) | CuSO₄ | THPTA | 0.5-1 h | High | |

| LAP-tagged Protein | Picolyl azide probe | CuSO₄ (10-40 µM) | THPTA | <5 min | Complete | |

| Metabolically labeled cells (azide) | Alkyne-biotin (100 µM) | CuSO₄ (75 µM) | BTTES | 1-2.5 min | High |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of CuAAC reactions. Below are general protocols for both small molecule synthesis and bioconjugation applications.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for the synthesis of small molecule 1,2,3-triazoles.

Materials:

-

Azide (1.0 equivalent)

-

Terminal alkyne (1.0-1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring solution of azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction mixture at room temperature for 1-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Protein Bioconjugation

This protocol is a starting point for labeling proteins that have been functionalized with either an azide or an alkyne.

Materials:

-

Alkyne- or azide-functionalized protein solution (e.g., 10-50 µM in a suitable buffer like PBS)

-

Azide- or alkyne-functionalized probe (2-10 fold molar excess over the protein)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine stock solution (optional, to prevent protein damage)

Procedure:

-

To the protein solution in a microcentrifuge tube, add the functionalized probe.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

-

If using, add aminoguanidine to the protein-probe mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the protein mixture, followed immediately by the catalyst premix.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. The reaction can be placed on a slow rotisserie for gentle agitation.

-

Purify the conjugated protein using methods appropriate for the biomolecule, such as size-exclusion chromatography, to remove excess reagents.

Visualization of Experimental Workflows

CuAAC is a powerful tool for studying complex biological processes. The following workflow illustrates its application in metabolic labeling and identification of protein-protein interactions.

In this workflow, cells are first treated with a metabolic precursor containing either an azide or an alkyne group. This "handle" is incorporated into biomolecules through the cell's natural metabolic pathways. After cell lysis, a reporter tag (e.g., biotin or a fluorophore) containing the complementary functional group is attached via a CuAAC reaction. The tagged biomolecules can then be enriched and analyzed by mass spectrometry to identify proteins of interest, post-translational modifications, or protein-protein interactions.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction has proven to be a robust and versatile tool for chemical biology and drug discovery. Its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions make it an invaluable method for the synthesis of complex molecules and the study of biological systems. By understanding the underlying mechanism and optimizing experimental protocols, researchers can continue to leverage the power of CuAAC to advance the frontiers of science and medicine.

References

The Illuminating World of Fluorescently Labeled Oligonucleotides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, fluorescently labeled oligonucleotides have emerged as indispensable tools, offering unparalleled sensitivity and specificity in the detection and quantification of nucleic acids. Their versatility has paved the way for significant advancements in diagnostics, genomics, and therapeutic research. This technical guide provides a comprehensive overview of the core applications, detailed experimental protocols, and quantitative data to empower researchers in harnessing the full potential of these luminous probes.

Core Applications: A Spectrum of Possibilities

Fluorescently labeled oligonucleotides are at the heart of a multitude of powerful molecular techniques. Their ability to bind to specific DNA or RNA sequences allows for precise targeting, while the attached fluorophore provides a detectable signal, enabling researchers to visualize and quantify molecular events.

1. Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR):

Fluorescent probes have revolutionized PCR by enabling real-time monitoring of DNA amplification. In qPCR, the fluorescence intensity is directly proportional to the amount of amplified product, allowing for accurate quantification of target nucleic acids.[1] This has profound implications for gene expression analysis, viral load determination, and the detection of genetic mutations. Different probe-based chemistries, such as hydrolysis probes (e.g., TaqMan®) and hybridization probes (e.g., Molecular Beacons, FRET probes), offer distinct advantages in terms of specificity and signal generation.[2][3]

2. Fluorescence In Situ Hybridization (FISH):

FISH is a powerful cytogenetic technique that utilizes fluorescently labeled oligonucleotide probes to visualize the location of specific DNA or RNA sequences within the context of the cell or tissue. This method is crucial for gene mapping, chromosome identification, and the diagnosis of chromosomal abnormalities associated with various genetic diseases and cancers. Optimized and high-throughput FISH protocols have been developed to enhance detection efficiency and enable large-scale analyses.

3. Fluorescence Resonance Energy Transfer (FRET):

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When two oligonucleotides, labeled with a FRET pair, hybridize to adjacent sites on a target nucleic acid, the close proximity allows for energy transfer from the donor to the acceptor, resulting in a detectable change in fluorescence. This principle is exploited in various applications, including the study of nucleic acid hybridization kinetics, conformational changes, and the detection of specific target sequences with high sensitivity.

4. Molecular Beacons:

Molecular beacons are hairpin-shaped oligonucleotides with a fluorophore and a quencher at opposite ends. In the absence of a target, the hairpin structure brings the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore from the quencher and restoring fluorescence. This "on/off" switching mechanism provides a high signal-to-noise ratio and makes molecular beacons ideal for real-time detection of nucleic acids in homogenous solutions and even within living cells.

5. High-Throughput Screening (HTS):

The principles of fluorescent oligonucleotide technology are readily adaptable for high-throughput screening assays in drug discovery. By designing probes that signal the interaction of a drug candidate with a specific nucleic acid target or the modulation of gene expression, thousands of compounds can be rapidly screened for their therapeutic potential.

Quantitative Data Presentation

For effective experimental design and data interpretation, a clear understanding of the quantitative parameters of fluorescent probes is essential. The following tables summarize key data for commonly used fluorescent dyes and compare the performance of different probe technologies.

Table 1: Spectroscopic Properties of Common Fluorophores for Oligonucleotide Labeling

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| FAM (Carboxyfluorescein) | 495 | 520 | 75,000 | 0.93 |

| HEX (Hexachlorofluorescein) | 535 | 556 | 83,000 | 0.81 |

| TET (Tetrachlorofluorescein) | 521 | 536 | 80,000 | 0.80 |

| Cy3 | 550 | 570 | 150,000 | 0.15 |

| Cy5 | 649 | 670 | 250,000 | 0.28 |

| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |

| Alexa Fluor 546 | 556 | 573 | 104,000 | 0.79 |

| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |

| ROX (Carboxy-X-rhodamine) | 575 | 602 | 82,000 | 0.40 |

| TAMRA (Carboxytetramethylrhodamine) | 555 | 580 | 91,000 | 0.38 |

Table 2: Comparison of qPCR Probe Technologies

| Probe Type | Mechanism | Signal-to-Noise Ratio | Specificity | Cost |

| Hydrolysis Probes (e.g., TaqMan) | 5' to 3' exonuclease activity of DNA polymerase cleaves a dual-labeled probe during extension. | High | Very High | High |

| Molecular Beacons | Conformational change upon target binding separates a fluorophore and a quencher. | Very High | Very High | High |

| FRET Probes | Hybridization of two adjacent probes brings a donor and acceptor fluorophore into close proximity. | Moderate to High | High | High |

| Intercalating Dyes (e.g., SYBR Green) | Binds to any double-stranded DNA, causing a fluorescence increase. | Low to Moderate | Low (non-specific) | Low |

Table 3: FRET Efficiency for Selected Donor-Acceptor Pairs on Oligonucleotides

| Donor | Acceptor | Förster Radius (R₀ in Å) | Separation (base pairs) | FRET Efficiency (%) |

| Fluorescein | Tetramethylrhodamine | 55 | < 8 | > 80 |

| Cy3 | Cy5 | 50 | 10 | ~50 |

| Cy5.5 | Cy7 | N/A | 8 | 86 |

| Cy5.5 | 800CW | N/A | 12 | 60.7 |

| Quantum Dot | Cy3 | N/A | N/A | Tunable |

| Quantum Dot | Alexa 647 | N/A | N/A | Tunable |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing fluorescently labeled oligonucleotides.

Protocol 1: Fluorescence In Situ Hybridization (FISH)

Objective: To detect a specific DNA sequence in fixed cells.

Materials:

-

Fluorescently labeled oligonucleotide probe

-

Microscope slides with fixed cells

-

Hybridization buffer (50% formamide, 2x SSC, 10% dextran sulfate)

-

Wash buffers (2x SSC, 0.1x SSC)

-

DAPI counterstain

-

Antifade mounting medium

-

Coverslips

-

Water baths

-

Fluorescence microscope

Procedure:

-

Probe Preparation: Dilute the fluorescently labeled oligonucleotide probe in hybridization buffer to the desired concentration (e.g., 1-10 ng/µL).

-

Denaturation:

-

Apply the probe solution to the slide and cover with a coverslip.

-

Denature the cellular DNA and the probe by incubating the slide on a hot plate at 75-80°C for 5-10 minutes.

-

-

Hybridization:

-

Transfer the slide to a humidified chamber and incubate overnight at 37°C to allow the probe to hybridize to its target sequence.

-

-

Washing:

-

Carefully remove the coverslip.

-

Wash the slide in 2x SSC at 40-45°C for 5 minutes to remove unbound probe.

-

Perform a more stringent wash in 0.1x SSC at 40-45°C for 5 minutes.

-

Rinse the slide briefly in 2x SSC at room temperature.

-

-

Counterstaining and Mounting:

-

Dehydrate the slide through an ethanol series (70%, 90%, 100%) and air dry.

-

Apply a drop of antifade mounting medium containing DAPI to the slide.

-

Mount a coverslip and seal the edges.

-

-

Imaging:

-

Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets for the probe fluorophore and DAPI.

-

Protocol 2: Real-Time PCR (qPCR) using Hydrolysis Probes

Objective: To quantify the initial amount of a target DNA sequence.

Materials:

-

DNA template

-

Forward and reverse primers

-

Fluorescently labeled hydrolysis probe (e.g., TaqMan probe)

-

qPCR master mix (containing DNA polymerase, dNTPs, MgCl₂, and buffer)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mix containing the qPCR master mix, forward primer, reverse primer, probe, and nuclease-free water. A typical final concentration for primers is 200-900 nM and for the probe is 100-250 nM.

-

Aliquot the master mix into qPCR tubes or wells of a plate.

-

Add the DNA template to each reaction. Include no-template controls (NTCs) to check for contamination.

-

-

qPCR Run:

-

Place the reaction tubes or plate in the qPCR instrument.

-

Set up the thermal cycling protocol. A typical protocol includes:

-

Initial denaturation: 95°C for 2-10 minutes.

-

Cycling (40-50 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute (collect fluorescence data during this step).

-

-

-

-

Data Analysis:

-

The qPCR instrument software will generate an amplification plot showing the fluorescence intensity versus the cycle number.

-

The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.

-

The Ct value is inversely proportional to the logarithm of the initial amount of target DNA.

-

A standard curve can be generated using a dilution series of a known amount of target DNA to determine the absolute quantity of the target in the unknown samples.

-

Protocol 3: Fluorescence Resonance Energy Transfer (FRET) for Nucleic Acid Hybridization

Objective: To detect the hybridization of two complementary oligonucleotides.

Materials:

-

Donor-labeled oligonucleotide

-

Acceptor-labeled oligonucleotide

-

Target oligonucleotide (unlabeled)

-

Hybridization buffer (e.g., PBS with MgCl₂)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Sample Preparation:

-

Prepare solutions of the donor-labeled oligonucleotide, acceptor-labeled oligonucleotide, and the target oligonucleotide in the hybridization buffer.

-

-

Fluorescence Measurements:

-

Donor only: Measure the fluorescence emission spectrum of the donor-labeled oligonucleotide alone when excited at its excitation maximum.

-

Donor and Acceptor (no target): Mix the donor- and acceptor-labeled oligonucleotides and measure the emission spectrum.

-

Donor, Acceptor, and Target: Add the target oligonucleotide to the mixture of donor- and acceptor-labeled oligonucleotides, allow time for hybridization, and then measure the emission spectrum.

-

-

Data Analysis:

-

In the presence of the target, hybridization will bring the donor and acceptor fluorophores into close proximity.

-

Observe a decrease in the donor fluorescence intensity (quenching) and an increase in the acceptor fluorescence intensity (sensitized emission) upon excitation at the donor's excitation wavelength.

-

The FRET efficiency (E) can be calculated using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Mechanism of a molecular beacon.

Caption: Principle of FRET between two labeled oligonucleotides.

Caption: Experimental workflow for quantitative PCR (qPCR).

Caption: High-throughput screening workflow.

Conclusion